Methyl 3-bromo-3-phenylpropanoate
Description
Methyl 3-bromo-3-phenylpropanoate (C₁₀H₁₁BrO₂) is an α-bromo ester characterized by a bromine atom at the β-position of the propanoate backbone and a phenyl substituent at the same carbon. This structural arrangement confers unique reactivity, making it a valuable intermediate in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions and nucleophilic substitutions. For instance, highlights its formation via desulfurative bromination of sulfides, yielding a racemic mixture (R:S = 50.7%:49.3%) . The compound’s bromine substituent enhances electrophilicity, enabling participation in C–C bond-forming reactions, while the ester group provides stability and solubility in organic solvents.
Properties
CAS No. |
16503-45-0 |
|---|---|
Molecular Formula |
C10H11BrO2 |
Molecular Weight |
243.1 g/mol |
IUPAC Name |
methyl 3-bromo-3-phenylpropanoate |
InChI |
InChI=1S/C10H11BrO2/c1-13-10(12)7-9(11)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3 |
InChI Key |
YZQQHQOQWYYVBB-UHFFFAOYSA-N |
SMILES |
COC(=O)CC(C1=CC=CC=C1)Br |
Canonical SMILES |
COC(=O)CC(C1=CC=CC=C1)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 3-bromo-3-phenylpropanoate
- Molecular Formula : C₁₁H₁₃BrO₂ (vs. C₁₀H₁₁BrO₂ for the methyl ester).
- Key Differences: The ethyl ester’s longer alkyl chain increases hydrophobicity, slightly raising the flash point (125.1°C) compared to methyl esters . demonstrates divergent reactivity: ethyl 3-bromo-3-phenylpropanoate reacts with pentane-2,4-dione under Pd(II) catalysis to form C₁₆H₂₀O₄, a cycloaddition product, whereas the methyl ester is more prone to nucleophilic substitution due to steric accessibility .
Methyl 3-(3-bromophenyl)-3-oxopropanoate
- Molecular Formula : C₁₀H₉BrO₃ (MW: 257.08 g/mol) .
- Key Differences: The ketone group at the β-position (vs. bromine in Methyl 3-bromo-3-phenylpropanoate) alters electronic properties, reducing electrophilicity but enhancing conjugation. This compound is more acidic due to the electron-withdrawing ketone, facilitating deprotonation in base-catalyzed reactions.
2-Bromo-2-methylpropanoic Acid
- Molecular Formula : C₄H₇BrO₂ (MW: 167.01 g/mol) .
- Key Differences: The carboxylic acid group (vs. ester in this compound) increases solubility in polar solvents (e.g., water, ethanol) but reduces thermal stability (decomposes in hot aqueous solutions). Reactivity shifts toward decarboxylation rather than ester hydrolysis.
Methyl 3-amino-3-(substituted phenyl)propanoates
- Examples: Methyl 3-amino-3-(3-methoxyphenyl)propanoate hydrochloride (MW: 247.21 g/mol) ; Methyl 3-amino-3-(3-trifluoromethylphenyl)propanoate (MW: 247.21 g/mol) .
- Key Differences: Replacement of bromine with an amino group introduces basicity and hydrogen-bonding capacity, expanding utility in peptide synthesis and pharmaceutical intermediates. Electron-withdrawing groups (e.g., -CF₃) on the phenyl ring enhance stability but reduce nucleophilicity at the β-carbon.
Data Tables
Table 1. Comparative Properties of this compound and Analogs
Preparation Methods
Optimization Strategies
-
Temperature Control : Maintaining the reaction at 20°C prevents thermal degradation of the diazonium intermediate.
-
Solvent Selection : Toluene improves product solubility and facilitates phase separation, reducing aqueous impurities.
-
Catalyst Loading : KBr at 1.6 equivalents relative to D-phenylalanine optimizes bromide availability without oversaturating the system.
Yield and Purity Data
| Parameter | Value | Source |
|---|---|---|
| Bromination Yield | 67.1% (acid intermediate) | |
| Estimated Esterification Yield | ~90% (theoretical) | – |
| Final Product Purity | >89% (HPLC) |
Nucleophilic Substitution Using Alkali Metal Bromides
Reaction Setup and Reagents
This method involves substituting a leaving group (e.g., tosylate) on the ester precursor with bromide. For example, methyl 3-phenyl-3-tosylpropanoate reacts with lithium bromide (LiBr) in acetone under reflux to yield the target compound. The tosylate group is an excellent leaving group, enabling efficient displacement by bromide ions.
Key steps:
Purification Techniques
Q & A
Q. What are the standard synthetic routes for Methyl 3-bromo-3-phenylpropanoate, and what reaction conditions optimize yield?
- Methodological Answer: this compound is typically synthesized via bromination and Pd-catalyzed coupling. Key steps include:
- Bromination: Introducing bromine at the 3-position of a phenylpropanoate precursor.
- Continuous Flow Synthesis: A desulfurative bromination approach using sulfides under flow conditions (residence time: 10 min, racemate selectivity: R:S ≈ 50.7:49.3) .
- Pd-Catalyzed Coupling: Reaction with pentane-2,4-dione in dimethylformamide (DMF) using Pd(OAc)₂ and triphenylphosphine, though this may yield unexpected side products (e.g., diphenyl sulfide) .
- Optimization: Control temperature (e.g., 60–80°C), use aprotic solvents (DMF, THF), and monitor via GC-MS. Yield improvements are achieved by minimizing side reactions (e.g., sulfinyl bromide disproportionation) .
Q. What spectroscopic techniques are recommended for characterizing this compound?
- Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H/¹³C NMR: Identify proton environments (e.g., ester methyl at δ ~3.7 ppm) and aromatic bromine substitution patterns .
- Mass Spectrometry (MS): Confirm molecular ion peaks (e.g., m/z ≈ 257 for C₁₀H₁₁BrO₂) and fragmentation patterns .
- Infrared (IR) Spectroscopy: Detect ester carbonyl (C=O stretch ~1730 cm⁻¹) and C-Br bonds (~600 cm⁻¹) .
- X-ray Crystallography: Resolve stereochemistry and crystal packing, as demonstrated in racemic mixtures .
Q. What are common side reactions during synthesis, and how can they be mitigated?
- Methodological Answer:
- Racemization: Observed in flow synthesis (50:50 enantiomer ratio). Mitigate via chiral catalysts or low-temperature conditions .
- Disproportionation: Sulfinyl bromide intermediates may form Br₂ and disulfides. Use inert atmospheres (N₂/Ar) and scavengers (e.g., activated carbon) .
- Unexpected Coupling Products: Pd-catalyzed reactions with diketones may yield non-target compounds. Optimize ligand choice (e.g., bidentate ligands) and stoichiometry .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be achieved?
- Methodological Answer:
- Chiral Auxiliaries: Introduce enantiopure precursors (e.g., (S)-3-amino derivatives) during esterification .
- Asymmetric Catalysis: Use Pd complexes with chiral ligands (e.g., BINAP) to control stereochemistry in cross-coupling steps .
- Kinetic Resolution: Enzymatic methods (e.g., lipases) to selectively hydrolyze one enantiomer .
Q. How do substituents on the phenyl ring influence reactivity in cross-coupling reactions?
- Methodological Answer:
- Electron-Withdrawing Groups (e.g., Br, CF₃): Enhance electrophilicity at the α-carbon, facilitating nucleophilic attacks in Pd-catalyzed couplings. Compare reactivity with analogs (e.g., 3-Bromo-5-(trifluoromethyl)phenylacetic acid) .
- Steric Effects: Bulky substituents (e.g., methoxy at 4-position) reduce reaction rates. Use bulky ligands (e.g., P(t-Bu)₃) to mitigate steric hindrance .
- Data Table:
| Substituent | Reactivity (Relative Rate) | Catalyst Compatibility |
|---|---|---|
| -Br | High | Pd(OAc)₂, CuI |
| -CF₃ | Moderate | Pd(dba)₂, XPhos |
| -OCH₃ | Low | Ni(COD)₂ |
Q. What mechanistic insights explain unexpected products in Pd-catalyzed reactions?
- Methodological Answer:
- Oxidative Addition: Pd(0) inserts into the C-Br bond, forming a Pd(II) intermediate. Competing pathways (e.g., β-hydride elimination) may lead to byproducts .
- Ligand Effects: Triphenylphosphine ligands favor transmetallation but may promote side reactions (e.g., disproportionation). Switch to chelating ligands (dppe) for stability .
- Solvent Effects: Polar aprotic solvents (DMF) stabilize intermediates but may participate in nucleophilic substitution. Test alternatives (e.g., toluene/THF mixtures) .
Q. How can computational methods aid in predicting biological interactions of this compound?
- Methodological Answer:
- Docking Studies: Use software (AutoDock Vina) to model binding to enzymes (e.g., cytochrome P450). Compare with analogs (e.g., Ethyl 3-[2-Bromo-4-(trifluoromethoxy)phenyl] derivatives) .
- QSAR Modeling: Correlate substituent electronic parameters (Hammett σ) with antimicrobial activity. Validate via in vitro assays .
- MD Simulations: Assess membrane permeability using lipid bilayer models (CHARMM-GUI) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
